3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by its unique structure, which includes ethyl, methyl, and diphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of ethyl, methyl, and diphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
119953-89-8 |
---|---|
Molecular Formula |
C18H18NS+ |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium |
InChI |
InChI=1S/C18H18NS/c1-3-19-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3/q+1 |
InChI Key |
AOPAXABZDNKENE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.